N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide is a complex organic compound characterized by the presence of a benzodioxole moiety, a thiophene ring, and an oxane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Oxane Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiophene derivatives with varying degrees of saturation.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and anti-inflammatory properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It can modulate signaling pathways related to cell cycle regulation and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds are studied for their anticancer activity and share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide.
Uniqueness
This compound is unique due to its combination of a benzodioxole moiety, a thiophene ring, and an oxane carboxamide group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(18(5-7-21-8-6-18)16-2-1-9-24-16)19-11-13-3-4-14-15(10-13)23-12-22-14/h1-4,9-10H,5-8,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBFWAJHVANBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.